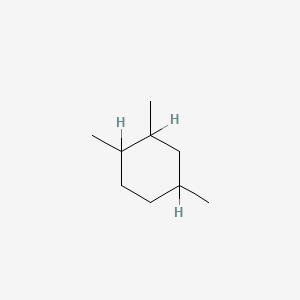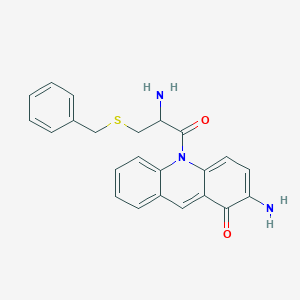
(1S,2S,4S)-1,2,4-trimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,4S)-1,2,4-trimethylcyclohexane is a stereoisomer of trimethylcyclohexane, a cycloalkane with three methyl groups attached to a cyclohexane ring. This compound is of interest due to its unique stereochemistry, which can influence its physical and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S)-1,2,4-trimethylcyclohexane typically involves stereoselective methods to ensure the correct spatial arrangement of the methyl groups. One common approach is the use of chiral pool synthesis, where a chiral starting material is used to guide the formation of the desired stereoisomer. For example, ®-carvone can be used as a starting material, undergoing a series of reactions such as 1,4-Michael conjugate addition, regio- and stereoselective aldol condensation, and Wittig olefination to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) can be employed to separate and purify the desired stereoisomer from a mixture of products .
化学反应分析
Types of Reactions
(1S,2S,4S)-1,2,4-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Hydrogenation can be used to reduce double bonds or other functional groups.
Substitution: Halogenation or other substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes.
科学研究应用
(1S,2S,4S)-1,2,4-trimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Its stereochemistry makes it useful in studying enzyme-substrate interactions and other biological processes.
Medicine: It can be used in the development of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
作用机制
The mechanism of action of (1S,2S,4S)-1,2,4-trimethylcyclohexane depends on its specific application. In biological systems, its stereochemistry can influence its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .
相似化合物的比较
Similar Compounds
(1R,2R,4R)-1,2,4-trimethylcyclohexane: Another stereoisomer with different spatial arrangement of methyl groups.
(1S,2S,4R)-1,2,4-trimethylcyclohexane: A stereoisomer with one different chiral center.
(1R,2R,4S)-1,2,4-trimethylcyclohexane: Another stereoisomer with different spatial arrangement of methyl groups.
Uniqueness
The uniqueness of (1S,2S,4S)-1,2,4-trimethylcyclohexane lies in its specific stereochemistry, which can result in different physical and chemical properties compared to its stereoisomers. This can affect its reactivity, biological activity, and suitability for various applications .
属性
CAS 编号 |
1678-80-4 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
(1R,2S,4S)-1,2,4-trimethylcyclohexane |
InChI |
InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m0/s1 |
InChI 键 |
VCJPCEVERINRSG-YIZRAAEISA-N |
SMILES |
CC1CCC(C(C1)C)C |
手性 SMILES |
C[C@H]1CC[C@H]([C@H](C1)C)C |
规范 SMILES |
CC1CCC(C(C1)C)C |
同义词 |
(1α,2α,4α)-1,2,4-Trimethylcyclohexane; cis-1,2,cis-1,4-1,2,4-Trimethylcyclohexane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)





